2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that features a brominated indole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to yield 5-bromoindole.
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The brominated indole is then coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for the development of new drugs
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Uniqueness
Compared to similar compounds, 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can also affect the compound’s ability to interact with molecular targets, potentially leading to different pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17BrN4OS |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17BrN4OS/c1-10(2)7-15-19-20-16(23-15)18-14(22)9-21-6-5-11-8-12(17)3-4-13(11)21/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,22) |
InChI Key |
OPAOXZWLZJJYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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